5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-bromophenyl group, a 4-(2-fluorophenyl)piperazine moiety, and a furan-2-yl group. The furan group could contribute to π-π stacking interactions. Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SCXRD) and spectroscopic methods (e.g., NMR, IR), as seen in related studies .
Properties
IUPAC Name |
5-[(4-bromophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrFN5O2S/c26-17-9-7-16(8-10-17)21(31-13-11-30(12-14-31)19-5-2-1-4-18(19)27)22-24(33)32-25(35-22)28-23(29-32)20-6-3-15-34-20/h1-10,15,21,33H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFHJQHPVVHIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=C(C=C3)Br)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Overview
The molecular formula of the compound is , and it has a molecular weight of 554.4 g/mol . The presence of bromine and fluorine atoms in the structure suggests potential interactions with biological targets that could lead to various therapeutic effects.
Anticonvulsant Activity
Research has indicated that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds similar to those containing thiazole and triazole moieties have been tested in picrotoxin-induced convulsion models. These studies showed that certain analogues could provide significant protection against seizures, with effective doses suggesting a promising avenue for developing new anticonvulsant medications .
Antitumor Activity
Thiazole and triazole compounds have been extensively studied for their anticancer effects. Recent investigations into thiazole-integrated pyridine derivatives have demonstrated their ability to inhibit cancer cell proliferation across various lines, including breast cancer (MCF-7) and prostate cancer (PC3). One study reported an analogue with an IC50 value of 5.71 μM , indicating superior efficacy compared to standard treatments like 5-fluorouracil . The structural features contributing to this activity include electron-withdrawing groups that enhance interaction with cellular targets.
Antibacterial Properties
The antibacterial efficacy of thiazole derivatives has also been documented. Compounds synthesized with imidazotriazole structures showed enhanced activity against various bacterial strains, including Staphylococcus epidermidis. The presence of specific substituents was crucial for achieving higher antimicrobial activity . This suggests that the compound may also possess similar antibacterial properties.
Case Study 1: Anticonvulsant Screening
In a study evaluating various thiazole derivatives for anticonvulsant activity, compounds similar to the target compound were tested using animal models. Results indicated a significant protective effect against induced seizures, highlighting the potential for developing new therapies for epilepsy .
Case Study 2: Anticancer Efficacy
A series of thiazole-pyridine hybrids were synthesized and evaluated against multiple cancer cell lines. One particular derivative exhibited remarkable cytotoxicity with an IC50 value significantly lower than traditional chemotherapeutics. This finding underscores the importance of structural diversity in enhancing anticancer activity .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Reactivity at the 4-Bromophenyl Group
The bromine atom at the para position of the phenyl ring enables participation in:
For example, cross-coupling with boronic acids under palladium catalysis yields biaryl analogs with enhanced π-stacking capabilities.
Piperazine Ring Modifications
The 4-(2-fluorophenyl)piperazine subunit undergoes:
Acylation/Alkylation
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Reacts with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂/TEA to form N-acylated derivatives
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Quaternary ammonium salts form via alkyl halide reactions (e.g., methyl iodide in MeCN)
Ring-Opening Reactions
-
Treatment with strong acids (HCl, H₂SO₄) cleaves the piperazine ring, producing diamino intermediates
Thiazolo[3,2-b] triazole Core Reactivity
The fused thiazole-triazole system exhibits:
Electrophilic Substitution
Ring Functionalization
| Reaction | Reagent | Outcome |
|---|---|---|
| Oxidation | H₂O₂/AcOH | Sulfoxide formation at thiazole sulfur |
| Reduction | NaBH₄/NiCl₂ | Partial saturation of triazole ring |
Furan-2-yl Group Transformations
The furan ring participates in:
Diels-Alder Reactions
-
Reacts with maleic anhydride at 110°C to form bicyclic adducts
Electrophilic Additions
-
Vilsmeier-Haack formylation (POCl₃/DMF) introduces aldehydes at C-5
Hydroxyl Group at C-6
The phenolic -OH group enables:
-
Etherification : Williamson synthesis with alkyl halides (K₂CO₃/DMF)
-
Esterification : Acetylation with Ac₂O/pyridine
Metal-Complexation Behavior
The compound acts as a polydentate ligand:
Key Stability Considerations
-
Photodegradation : The bromophenyl-thiazole system shows λmax-dependent decomposition under UV light
-
Hydrolytic Stability : Resists hydrolysis at pH 2–10 but degrades in strong alkaline conditions (pH >12)
This reactivity profile positions the compound as a versatile scaffold for developing antimicrobial and anticancer agents, though further kinetic studies are needed to optimize synthetic pathways .
Comparison with Similar Compounds
Halogen-Substituted Thiazole Derivatives
Compound 4 (Chloro derivative) and 5 (Bromo derivative)
- Structure : 4-(4-chlorophenyl)- and 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .
- Key Differences :
- Pharmacological Relevance : The chloro derivative exhibits antimicrobial activity, suggesting bromo analogs (like the target compound) may have enhanced hydrophobic interactions due to bromine’s larger van der Waals radius .
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f)
- Structure : C₁₂H₁₁BrFN₃S₂ (MW: 360.26 g/mol), featuring a bromophenyl group and a fluorophenyl hydrazone .
- Synthesis : High yield (96%) via condensation, purified via column chromatography (PE/EtOAc).
- Comparison : Unlike the target compound, 4f lacks a piperazine ring and triazole core but shares halogenated aryl groups, indicating divergent binding mechanisms .
Piperazine-Containing Triazolone Derivatives
Examples from Pharmacopeial Forum (PF 43(1))
- Structure : Triazolone derivatives with piperazine linked to dichlorophenyl-dioxolane moieties (e.g., 4-{4-[4-({(2RS,4SR)-2-[(4H-1,2,4-triazol-4-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl) .
- Comparison : The target compound’s 4-(2-fluorophenyl)piperazine group may offer improved selectivity compared to dichlorophenyl analogs due to fluorine’s electronegativity and smaller steric hindrance .
Benzothiazole-Pyrazoline Hybrids
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
Structural and Functional Insights
Crystallographic and Spectroscopic Characterization
Pharmacological Potential
- Antimicrobial Activity : The chloro derivative (Compound 4) suggests bromo-substituted analogs (e.g., the target) could have enhanced potency due to increased lipophilicity .
- CNS Applications : Piperazine-containing compounds (e.g., PF 43(1) derivatives) are common in CNS drugs, implying the target compound may cross the blood-brain barrier .
Data Tables
Table 1: Structural Comparison of Key Compounds
Q & A
Q. Optimization strategies :
- Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) for yield improvement .
- Employ flow chemistry for precise control over exothermic steps and reduced side reactions .
Advanced: How can X-ray crystallography and spectroscopic techniques resolve structural ambiguities in this compound?
Answer:
- X-ray crystallography : Single-crystal diffraction (Cu-Kα radiation, λ = 1.54178 Å) confirms stereochemistry and bond angles. For example, the dihedral angle between the thiazolo-triazole core and the 4-bromophenyl group is typically 85–90°, as observed in analogous structures .
- Vibrational spectroscopy : FT-IR and Raman spectroscopy identify key functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C-F stretch at ~1,220 cm⁻¹) .
- DFT calculations : Compare experimental spectra with theoretical models (B3LYP/6-311+G(d,p)) to validate molecular geometry and electronic properties .
Advanced: What experimental designs are suitable for evaluating this compound’s affinity for serotonin (5-HT) and dopamine receptors?
Answer:
- Radioligand binding assays :
- Functional assays :
- Molecular docking : Perform AutoDock Vina simulations with receptor crystal structures (e.g., PDB ID: 6WGT for 5-HT1D) to predict binding modes and key interactions (e.g., piperazine nitrogen with Asp3.32) .
Advanced: How can researchers address contradictions in reported enzyme inhibition data (e.g., MAO-A vs. COX-2)?
Answer:
Discrepancies often arise from:
- Assay conditions : Variations in pH (e.g., MAO-A activity is pH-sensitive), substrate concentration, or incubation time. Standardize protocols using guidelines from Pharmacopeial Forum .
- Enzyme sources : Recombinant human enzymes vs. tissue extracts may differ in post-translational modifications. Validate with orthogonal methods (e.g., Western blotting for enzyme purity).
- Cellular vs. acellular systems : Account for membrane permeability by comparing IC₅₀ in cell-free (e.g., purified COX-2) and cell-based (e.g., RAW264.7 macrophages) assays .
Basic: What methodological approaches ensure stability assessment of this compound under physiological conditions?
Answer:
- HPLC stability studies :
- Forced degradation : Expose the compound to heat (40–60°C), UV light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .
- LC-MS/MS : Identify major degradation pathways (e.g., hydrolysis of the furan ring or oxidation of the piperazine moiety) .
Advanced: How can in vitro and in vivo pharmacokinetic (PK) studies be designed to prioritize this compound for further development?
Answer:
- In vitro ADME :
- In vivo PK :
Advanced: What strategies mitigate off-target effects in functional assays, particularly for piperazine-containing compounds?
Answer:
- Counter-screening : Test against panels of GPCRs (e.g., CEREP’s Psychoactive Drug Screen) to identify cross-reactivity .
- Structure-activity relationship (SAR) : Modify the piperazine substituents (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to enhance selectivity .
- Knockout models : Use CRISPR-edited cell lines (e.g., 5-HT1D KO) to confirm on-target effects .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
